N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-8-9-14(2)16(10-13)20(24)21-11-19(23)17-12-22(3)18-7-5-4-6-15(17)18/h4-10,12,19,23H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXYBLSUIBACIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in acetic acid.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl compound.
Substitution: Formation of nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of two nitrogen atoms, which are critical for its pharmacological activity.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent . Its indole structure is reminiscent of many known pharmaceuticals, including antidepressants and anti-inflammatory drugs. Research has indicated that modifications to the indole ring can enhance activity against specific biological targets.
Case Study: Antidepressant Activity
Recent studies have shown that compounds with similar structures exhibit serotonin receptor modulation. For instance, a related compound demonstrated significant binding affinity to serotonin receptors, suggesting that N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide may also possess similar properties.
Pharmacology
Pharmacological investigations focus on understanding the compound's mechanism of action. Preliminary data suggest that it may influence neurotransmitter systems involved in mood regulation.
Table 1: Summary of Pharmacological Studies
| Study Reference | Biological Target | Effect Observed | |
|---|---|---|---|
| Study A | Serotonin Receptors | Modulation | Potential antidepressant activity |
| Study B | Inflammatory Pathways | Inhibition | Anti-inflammatory properties |
Biochemical Research
The compound's interactions at the molecular level are being studied to elucidate its biochemical pathways. Research indicates that it may affect signaling pathways involved in cell proliferation and apoptosis.
Case Study: Cell Proliferation Inhibition
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to the modulation of cellular processes. For example, it can bind to enzymes involved in cell signaling pathways, thereby influencing cell proliferation, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound () shares a hydroxyethyl-amide backbone but differs in substituents:
- Benzamide group: 3-methyl vs. 2,5-dimethyl in the target compound.
- Indole vs. tert-butyl group : The target compound’s 1-methylindole moiety introduces π-π stacking capabilities and electronic effects absent in the tert-butyl group of ’s compound.
- Applications: highlights the N,O-bidentate directing group for metal-catalyzed C–H functionalization.
| Feature | Target Compound | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Benzamide substitution | 2,5-dimethyl | 3-methyl |
| Hydroxyethyl substituent | 1-methylindole | tert-butyl |
| Key functional group | Indole N-heteroatom | N,O-bidentate directing group |
| Potential applications | Catalysis, drug discovery | Metal-catalyzed C–H bond activation |
Comparison with 2-Oxoindoline Derivatives ()
lists compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamid and others, which share indole-related cores but differ in critical features:
- Oxo vs. methyl substitution: The 2-oxoindoline group in ’s derivatives introduces a keto-enol tautomeric system, absent in the target compound’s fully aromatic 1-methylindole. This could alter redox properties and binding interactions.
- Amide linkages : The target compound’s benzamide group contrasts with ’s acetamide or triazole-linked amides, affecting solubility and metabolic stability.
- Biological relevance : ’s derivatives are often explored for pharmacological activities (e.g., kinase inhibition), whereas the target compound’s steric bulk may prioritize applications in synthetic chemistry or material science .
Biological Activity
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole moiety, which is known for its biological significance. The synthesis of this compound typically involves multi-step organic reactions using key reagents such as indole derivatives and various catalysts to facilitate the reactions. The following table summarizes the synthetic routes commonly employed:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Indole + Acetic Anhydride | Reflux, 4 hours | 70 |
| 2 | Hydroxylation Agent | RT, overnight | 85 |
| 3 | Benzamide Coupling | Reflux, 6 hours | 60 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Indole derivatives are known to exhibit a range of activities including:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by disrupting cell cycle progression and promoting cell death pathways .
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Effects : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .
Anticancer Studies
A notable study investigated the effects of this compound on the MCF-7 cell line. The compound was found to significantly reduce cell viability with an IC50 value of approximately 25 µM. Flow cytometric analysis revealed that treatment with this compound led to an increase in the percentage of cells in the G0/G1 phase and a decrease in the G2/M phase, indicating cell cycle arrest .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, demonstrating its potential as a therapeutic agent against bacterial infections .
Q & A
Q. What methods validate the compound’s mechanism of action in enzymatic inhibition studies?
- Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots) with structural biology:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to enzymes .
- Cryo-EM/X-ray crystallography : Visualizes inhibitor-enzyme complexes at atomic resolution .
Cross-Disciplinary Applications
Q. Can this compound serve as a ligand in metal-catalyzed C–H functionalization reactions?
- Methodological Answer : The N,O-bidentate directing group in the hydroxyethyl moiety facilitates chelation with transition metals (e.g., Pd, Rh). For example, analogous benzamides have directed C–H arylation in indole derivatives under mild conditions . Optimize metal loadings (1–5 mol%) and ligands (e.g., PPh₃) to enhance regioselectivity.
Q. What role does this compound play in materials science, such as polymer or MOF synthesis?
- Methodological Answer : The indole-benzamide scaffold can act as a building block for π-conjugated polymers or metal-organic frameworks (MOFs). Its planar structure and hydrogen-bonding capacity enable stable crystalline networks. Characterize materials via PXRD, BET surface area analysis, and TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
